2-Methylisoquinolin-1(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-11-7-6-8-4-2-3-5-9(8)10(11)12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRMHIKEMDTYDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196662 | |
| Record name | 1(2H)-Isoquinolinone, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4594-71-2 | |
| Record name | 1(2H)-Isoquinolinone, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004594712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1(2H)-Isoquinolinone, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Methylisoquinolin 1 2h One and Its Derivatives
N-Methylation Strategies for Isoquinolin-1(2H)-ones
The introduction of a methyl group at the nitrogen atom of the isoquinolin-1(2H)-one ring is a crucial step in the synthesis of the target compound and its analogues. Various strategies have been developed to achieve this transformation, ranging from classical protocols to more optimized and efficient methods.
Classical N-Methylation Protocols
Historically, the N-methylation of lactams such as isoquinolin-1(2H)-one has been accomplished using common methylating agents like methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄). These reagents are typically employed in the presence of a base to deprotonate the nitrogen atom, thereby increasing its nucleophilicity. The choice of base and solvent system can significantly influence the reaction's efficiency and selectivity. Common bases include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K₂CO₃, Cs₂CO₃), and hydrides (e.g., NaH). Solvents can range from polar aprotic (e.g., dimethylformamide (DMF), acetone) to ethereal solvents like tetrahydrofuran (B95107) (THF). researchgate.net
These classical methods, while effective, often come with drawbacks such as the high toxicity and volatility of the methylating agents. eurekaselect.com For instance, both methyl iodide and dimethyl sulfate are potent alkylating agents and are considered hazardous. researchgate.net
Optimized N-Methylation Conditions and Yield Enhancement
Recent research has focused on developing more efficient, selective, and safer N-methylation protocols. Optimization of reaction conditions, including the choice of base and solvent, has led to significant improvements in yield and purity of 2-methylisoquinolin-1(2H)-one.
A highly efficient method for the N-methylation of 4-bromoisoquinolin-1-ol involves the use of methyl iodide with cesium carbonate (Cs₂CO₃) as the base in anhydrous tetrahydrofuran (THF). This protocol affords 4-bromo-2-methylisoquinolin-1(2H)-one in a high yield of 95%. nih.gov The reaction is initiated at 0 °C and then allowed to warm to room temperature over 16 hours. nih.gov The use of cesium carbonate is often advantageous in promoting N-alkylation over O-alkylation due to its solubility and the nature of the resulting "naked" anion.
Another effective system employs sodium hydride (NaH) as the base in anhydrous dimethylformamide (DMF). The reaction of 7-bromo-4-methyl-quinolin-2(1H)-one with methyl iodide in the presence of NaH at 0 °C, followed by warming to room temperature, results in a 95% yield of the N-methylated product. nih.gov
The following interactive data table summarizes optimized conditions for the N-methylation of isoquinolinone derivatives.
| Starting Material | Methylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 4-Bromoisoquinolin-1-ol | Methyl iodide | Cs₂CO₃ | THF | 0 °C to rt | 16 | 95 | nih.gov |
| 7-Bromo-4-methyl-quinolin-2(1H)-one | Methyl iodide | NaH | DMF | 0 °C to rt | 16 | 95 | nih.gov |
Challenges in N-Methylation and Stability Considerations
A primary challenge in the N-methylation of isoquinolin-1(2H)-ones is the potential for competing O-methylation, leading to the formation of the isomeric 1-methoxyisoquinoline. The regioselectivity of the reaction (N- vs. O-alkylation) is influenced by several factors, including the nature of the methylating agent (hard vs. soft), the counter-ion of the base, the solvent, and the temperature. Generally, "harder" methylating agents and conditions that favor a free anion tend to promote O-alkylation, while "softer" agents and conditions that favor a tighter ion pair can lead to preferential N-alkylation.
The stability of the starting material and the product under the reaction conditions is another important consideration. The use of strong bases like sodium hydride requires anhydrous conditions to prevent decomposition. Furthermore, the handling of toxic and volatile methylating agents like methyl iodide necessitates careful experimental procedures to ensure safety. reddit.com The choice of a suitable solvent is also critical, as it must be inert to the reaction conditions and allow for effective dissolution of the reactants.
Functionalization of the Isoquinolinone Core
Further modification of the this compound core is essential for the development of derivatives with diverse biological activities. Halogenation, particularly at the C-4 position, is a common and synthetically useful transformation.
Halogenation Reactions
The introduction of a bromine atom at the C-4 position of the this compound ring is a key step in the synthesis of various pharmaceutical intermediates. This transformation is typically achieved through electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its ease of handling and selectivity compared to molecular bromine.
An optimized and scalable synthesis of a 4-arylated this compound has been developed, which includes a highly selective bromination step at the C-4 position. acs.org This process has been demonstrated on a large scale, producing the 4-bromo-2-methylisoquinolin-1(2H)-one intermediate in high yield and purity. acs.org While the full experimental details of the optimized process are proprietary, the reported yield and purity underscore the feasibility of this regioselective bromination on an industrial scale.
The following interactive data table provides information on the synthesis of 4-bromo-2-methylisoquinolin-1(2H)-one.
| Product | Precursor | Reagents | Yield (%) | Purity (%) | Reference |
| 4-Bromo-2-methylisoquinolin-1(2H)-one | This compound | NBS | 78-81 | >99.7 | acs.org |
The regioselectivity of the bromination at the C-4 position can be attributed to the electronic properties of the isoquinolinone ring system. The carbonyl group at C-1 is electron-withdrawing, deactivating the heterocyclic ring towards electrophilic attack. However, the benzene (B151609) ring is generally more activated, and the C-4 position is susceptible to electrophilic substitution. The specific reaction conditions, such as the solvent and any additives, can further enhance this inherent regioselectivity.
The synthesis of this compound and its derivatives is a focal point of contemporary organic chemistry, driven by their presence in biologically active molecules. This article delves into sophisticated synthetic strategies, including halogenation and carbon-carbon bond-forming reactions, that enable the construction and functionalization of this important heterocyclic scaffold.
1 Halogenation of the Isoquinolinone Core
Halogenated isoquinolinones are pivotal intermediates in the synthesis of more complex molecules, primarily through subsequent cross-coupling reactions. The introduction of a halogen atom onto the carbocyclic ring of the isoquinolinone nucleus is typically achieved through electrophilic aromatic substitution.
2 Chlorination and Other Halogenations
The chlorination of isoquinolinone systems can be effectively achieved using various reagents. N-Chlorosuccinimide (NCS) is a widely employed reagent for the chlorination of aromatic and heterocyclic compounds. In a typical procedure, the isoquinolinone substrate is treated with NCS in a suitable solvent, often with a catalytic amount of acid to enhance the electrophilicity of the chlorine source. The reaction generally proceeds with high regioselectivity, favoring substitution on the electron-rich carbocyclic ring.
Another effective method for the direct chlorination of the isoquinolinone core involves the use of phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃). For instance, the conversion of a 4-methyl-2H-isoquinolin-1-one to its corresponding 1-chloro-4-methylisoquinoline (B1593203) has been reported using phosphorus trichloride at reflux, followed by a basic workup. While this method is efficient, it converts the lactam functionality to a chloro-isoquinoline, which can then be a substrate for nucleophilic substitution or other transformations.
Beyond chlorination, other halogenations such as bromination are also synthetically valuable. Reagents like N-bromosuccinimide (NBS) are commonly used for the regioselective bromination of the isoquinolinone scaffold under conditions similar to those used for chlorination with NCS.
| Reagent | Substrate Analogue | Product Type | Reference Context |
| N-Chlorosuccinimide (NCS) | Various aromatic heterocycles | Chloro-substituted heterocycles | General reagent for electrophilic chlorination. |
| Phosphorus Trichloride (PCl₃) | 4-methyl-2H-isoquinolin-1-one | 1-Chloro-4-methylisoquinoline | Conversion of the lactam to a chloro-substituted isoquinoline (B145761). |
| N-Bromosuccinimide (NBS) | Various aromatic heterocycles | Bromo-substituted heterocycles | Common reagent for electrophilic bromination. |
3 Mechanistic Insights into Halogenation
The halogenation of this compound on its carbocyclic ring proceeds through a classical electrophilic aromatic substitution (SEAr) mechanism. The isoquinoline ring system consists of a benzene ring fused to a pyridine (B92270) ring. In electrophilic substitutions, the benzene ring (carbocycle) is significantly more reactive than the electron-deficient pyridine ring.
The mechanism can be delineated in the following steps:
Generation of the Electrophile: The halogenating reagent, such as NCS or NBS, in the presence of an acid catalyst, generates a potent electrophile (Cl⁺ or Br⁺).
Formation of the Sigma Complex (Arenium Ion): The π-electrons of the carbocyclic ring of the isoquinolinone attack the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positions of attack are typically C-5 and C-8, as these lead to more stable intermediates where the positive charge can be delocalized without disrupting the aromaticity of the pyridinone ring.
Deprotonation and Re-aromatization: A base, which can be the solvent or the conjugate base of the acid catalyst, abstracts a proton from the carbon atom bearing the new halogen substituent. This step restores the aromaticity of the benzene ring and yields the halogenated this compound derivative.
The regioselectivity of the halogenation is governed by the electronic properties of the isoquinolinone ring system and the stability of the intermediate sigma complex.
2 Carbon-Carbon Bond Forming Reactions
The construction of more elaborate molecular architectures based on the this compound scaffold heavily relies on the formation of new carbon-carbon bonds. Palladium- and rhodium-catalyzed reactions are at the forefront of these synthetic endeavors.
1 Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the arylation and alkylation of heterocyclic compounds.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between a halide (or triflate) and an organoboron compound, catalyzed by a palladium complex. For the arylation of this compound derivatives, a common strategy involves the initial halogenation at the C-4 position, followed by a Suzuki coupling with an appropriate arylboronic acid.
The general reaction scheme involves the coupling of a 4-halo-2-methylisoquinolin-1(2H)-one with an arylboronic acid in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.
Table of Suzuki Coupling Components and Conditions for Heterocyclic Systems
| Component | Examples | Role in the Reaction |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Pre-catalyst that forms the active Pd(0) species. |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Stabilizes the palladium catalyst and influences its reactivity and selectivity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid and facilitates the transmetalation step. |
| Solvent | Toluene, Dioxane, DMF, often with water | Solubilizes the reactants and influences the reaction rate and outcome. |
A significant challenge in the Suzuki-Miyaura coupling of nitrogen-containing heterocycles is the potential for catalyst deactivation. The nitrogen lone pair in the substrate can coordinate to the palladium center, leading to the formation of inactive catalyst species. This is particularly problematic with heteroaryl halides that are poor substrates.
Strategies to overcome catalyst deactivation include:
Use of Electron-Rich, Bulky Ligands: Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biaryl phosphines (e.g., SPhos, XPhos) can promote the reductive elimination step and sterically hinder the coordination of the heterocyclic nitrogen to the palladium center.
Development of Pre-catalysts: The use of well-defined palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species in the catalytic cycle.
Careful Selection of Reaction Conditions: Optimization of the base, solvent, and temperature is critical to balance catalyst activity and stability. For instance, weaker bases may be employed to minimize catalyst decomposition.
The presence of heteroatoms in the substrates can also lead to catalyst poisoning, making the development of robust and highly active catalyst systems an ongoing area of research.
2 Rhodium-Catalyzed C-H Activation for Isoquinolinone Formation
An increasingly important strategy for the synthesis of the isoquinolinone core itself involves transition metal-catalyzed C-H activation and annulation. Rhodium(III) catalysts have emerged as particularly effective for this transformation.
In a typical approach, a benzamide (B126) derivative, often with an N-alkoxy or N-pivaloyloxy directing group, undergoes rhodium-catalyzed ortho-C-H activation. The resulting rhodacycle intermediate then reacts with an alkyne or another coupling partner in an annulation cascade to construct the isoquinolinone ring system.
This methodology offers several advantages, including high atom economy and the ability to introduce a variety of substituents onto the isoquinolinone core by varying the starting benzamide and the coupling partner. The reaction often proceeds with excellent regioselectivity due to the directing group effect. The proposed catalytic cycle generally involves C-H activation, migratory insertion of the coupling partner, and reductive elimination to regenerate the active rhodium catalyst. This approach provides a modern and efficient route to a diverse range of isoquinolone derivatives.
Michael Addition Reactions to Isoquinolinetrione Synthons
The conjugate or Michael addition of nucleophiles to isoquinolinetrione systems represents a key strategy for carbon-carbon bond formation, enabling the synthesis of complex derivatives. organic-chemistry.org Research into the total synthesis of marine alkaloids like alpkinidine has utilized 2-methylisoquinoline-1,5,8(2H)-trione as a critical synthon. acs.org
In one such approach, the Michael addition of the ester enolate derived from ethyl o-nitrophenylacetate to 2-methylisoquinoline-1,5,8(2H)-trione was investigated. However, this reaction proceeded with challenging regiochemistry. acs.org The desired regioselectivity is crucial for the successful construction of the target natural product's carbon skeleton. Attempts to couple 1,4-naphthoquinone (B94277) with o-nitrophenylacetonitrile via Michael addition were initially unsuccessful, leading to oligomeric products rather than the expected adducts. acs.org This highlights the sensitivity of Michael additions to substrate and reaction conditions. Subsequent strategies focused on incorporating the D-ring nitrogen at an earlier stage to circumvent these regiochemical issues, ultimately affording advanced intermediates with the complete carbon framework of the target molecule. acs.org
Cyclization Reactions of Precursors
The construction of the core isoquinolinone ring is fundamentally a cyclization process. A common strategy involves the cyclization of N-phenethyl-based precursors. For instance, the synthesis of 5,8-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, a direct precursor to oxidized derivatives, begins with the readily available 2-(2,5-dimethoxyphenyl)ethanamine. researchgate.netufms.brresearchgate.net This starting material undergoes a multi-step sequence that culminates in the formation of the heterocyclic ring system.
Another example involves the cyclization of a precursor using concentrated sulfuric acid. Stirring the appropriate starting material in H₂SO₄ at elevated temperatures (e.g., 50 °C for 24 hours) can effect the cyclization to yield isoquinolone structures like 5,8-dihydroxyisoquinolin-1(2H)-one. acs.org This method, while effective, often requires careful control of reaction conditions to avoid side reactions.
Oxidation Reactions
Oxidation is a pivotal step in converting dihydroisoquinolinone precursors into their fully aromatic or quinone-type counterparts, such as 2-methylisoquinoline-1,5,8(2H)-trione. This trione (B1666649) is a valuable intermediate, serving as a structural fragment for complex natural products like kibdelones. researchgate.netresearchgate.net
The efficiency of the oxidation step is highly dependent on the reaction conditions. To maximize the yield of 2-methylisoquinoline-1,5,8(2H)-trione, the oxidation of its precursor with ceric ammonium (B1175870) nitrate (B79036) (CAN) has been systematically optimized. researchgate.netresearchgate.net Key parameters that were adjusted include the temperature, reaction time, and the stoichiometric ratio of the reactant to the catalyst (CAN).
Detailed studies revealed that the optimal conditions for this specific oxidation are a temperature of 60 °C and a reactant-to-catalyst ratio of 1:4. researchgate.net Deviations from these conditions can lead to lower yields or the formation of side products. The table below summarizes the findings from the optimization experiments.
| Entry | Reactant:Catalyst Ratio | Temperature (°C) | Time (hours) | Yield (%) |
| 1 | 1:1 | 40 | 3 | 25 |
| 2 | 1:2 | 40 | 3 | 45 |
| 3 | 1:3 | 50 | 2 | 60 |
| 4 | 1:4 | 60 | 2 | 85 |
| 5 | 1:5 | 70 | 1 | 70 |
| Data derived from optimization studies of the CAN-mediated oxidation of 5,8-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one. researchgate.net |
Nucleophilic Substitution Reactions
The isoquinolinone scaffold can be further functionalized through nucleophilic substitution reactions, particularly when equipped with a suitable leaving group. For example, chloro-substituted isoquinolinones are versatile substrates for introducing a variety of nucleophiles. mdpi.com Although direct examples on this compound are specific, the reactivity patterns can be inferred from related quinolinone systems.
In analogous chloroquinolinones, the chlorine atom at the C4 position is susceptible to displacement by various nucleophiles, including sulfanyl, hydrazino, azido, and amino groups. mdpi.com Such reactions significantly expand the chemical diversity of the isoquinolinone core, allowing for the synthesis of a wide range of derivatives. For instance, the reaction of a 4-chloro derivative with sodium azide (B81097) can furnish the corresponding 4-azido compound, which can be a precursor for other functionalities. mdpi.com These transformations are crucial for building more complex molecules and for structure-activity relationship studies.
Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of the broader isoquinolin-1(2H)-one class has benefited significantly from such advancements. researchgate.net
Transition metal catalysis, employing complexes of palladium, rhodium, ruthenium, and copper, offers versatile pathways for cyclization and functionalization. researchgate.net For example, a copper-catalyzed one-pot cascade reaction of 2-halobenzamides with β-keto esters provides an efficient route to 3,4-disubstituted isoquinolin-1(2H)-one derivatives under mild conditions. nih.gov Rhodium(III)-catalyzed C-H activation and annulation of N-methoxyamides with nitroalkenes is another powerful strategy for constructing the isoquinolone core. researchgate.net
Beyond metal-based systems, metal-free approaches using organocatalysts and green oxidants are gaining prominence for their milder and more environmentally benign profiles. researchgate.net Emerging strategies also include photocatalysis, which uses visible-light-active catalysts to drive oxidative or reductive transformations with minimal waste, and electrocatalysis, which allows for tunable electrochemical conditions to facilitate C-H activation and coupling. researchgate.net These catalytic methodologies demonstrate high regio- and chemo-selectivity, a broad substrate scope, and improved sustainability, paving the way for more efficient and eco-friendly syntheses of this compound and its derivatives. researchgate.net
Transition Metal Catalysis
Transition metal catalysis stands as a powerful tool for the synthesis of isoquinolinones, offering a variety of pathways through C-H activation, annulation, and coupling reactions. Metals such as palladium, rhodium, ruthenium, and copper have been extensively employed to construct the this compound framework with high efficiency and functional group tolerance.
Palladium catalysis, in particular, has been pivotal. For instance, a scalable synthesis of a 4-arylated this compound derivative, BMS-986378, a bromodomain and extra-terminal (BET) inhibitor, highlights the industrial applicability of this methodology. The process involved a key palladium-catalyzed cross-coupling step, which, after optimization to address challenges like catalyst deactivation, proved to be robust for large-scale production. acs.org Another palladium-catalyzed approach involves the C-H activation and annulation of N-methoxy benzamides with 2,3-allenoic acid esters, yielding 3,4-substituted hydroisoquinolones with excellent regioselectivity. mdpi.com
Rhodium catalysts have also been utilized in C-H activation/annulation reactions. For example, the reaction of primary benzamides with diazo compounds in the presence of a rhodium catalyst provides a redox-neutral pathway to isoquinolinones, avoiding the need for external oxidants. researchgate.net
Ruthenium-catalyzed reactions offer an alternative, cost-effective strategy. A notable example is the microwave-assisted intermolecular annulation of amides with alkynes, which has been successfully applied to the synthesis of fused tricyclic isoquinolinones. rsc.org
Copper-catalyzed methods are attractive due to the low cost and low toxicity of the metal. These methods often involve coupling reactions to form key C-C or C-N bonds necessary for the isoquinolinone ring system.
The table below summarizes various transition metal-catalyzed approaches to isoquinolinone synthesis, highlighting the diversity of catalysts and reaction types.
| Catalyst System | Starting Materials | Key Transformation | Product Type | Reference |
| Pd(OAc)₂ | N-alkoxybenzamides, β-keto esters | Dehydrogenative cross-coupling/annulation | Substituted isoquinolinones | researchgate.net |
| Rh(III) complexes | Primary benzamides, diazo compounds | Redox-neutral C-H activation/annulation | 3,4-unsubstituted isoquinolinones | researchgate.net |
| Ru(II) complexes | Amides, alkynes | Microwave-assisted intermolecular annulation | Fused tricyclic isoquinolinones | rsc.org |
| CuI | N-substituted 2-halobenzamides, active methylene (B1212753) compounds | Coupling and cyclization | Dihydrophenanthridinediones and substituted isoquinolinones | researchgate.net |
Organocatalysis and Biocatalysis
In the quest for more sustainable and metal-free synthetic routes, organocatalysis and biocatalysis have emerged as powerful alternatives. These methodologies often provide high levels of stereoselectivity under mild reaction conditions.
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. While direct organocatalytic methods for this compound are still emerging, the synthesis of related dihydroisoquinolin-1(2H)-ones has been successfully achieved. For example, an asymmetric organocatalytic one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones has been developed using a quinine-based squaramide organocatalyst. nih.gov This domino reaction proceeds via an aza-Henry–hemiaminalization–oxidation sequence, affording the products in moderate to good yields and with high enantioselectivities. nih.gov Such strategies demonstrate the potential of organocatalysis to construct the core isoquinolinone structure with stereocontrol, which can then be N-methylated and further elaborated.
Biocatalysis , the use of enzymes or whole microorganisms to perform chemical reactions, offers unparalleled selectivity and operates under environmentally benign conditions, typically in aqueous media. The application of biocatalysis to the synthesis of this compound is an area of growing interest. One relevant example is the oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline by the enzyme monoamine oxidase (MAO) to form the corresponding N-methylisoquinolinium ion. nih.gov This transformation is a key step in converting the saturated precursor to the aromatic isoquinolinone skeleton. Further enzymatic oxidation could then lead to the desired this compound. This suggests the potential for developing chemoenzymatic or fully biocatalytic cascades for the synthesis of this compound class.
| Catalysis Type | Catalyst | Starting Materials | Product Type | Key Features | Reference |
| Organocatalysis | Quinine-based squaramide | 2-(Nitromethyl)benzaldehydes, N-protected aldimines | trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones | Asymmetric synthesis, one-pot reaction | nih.gov |
| Biocatalysis | Monoamine Oxidase (MAO) | N-methyl-1,2,3,4-tetrahydroisoquinoline | N-methylisoquinolinium ion | Enzymatic oxidation, potential precursor to this compound | nih.gov |
Photoredox Catalysis and Aerobic Oxidation
Visible-light photoredox catalysis and aerobic oxidation represent cutting-edge, sustainable approaches for the synthesis of this compound and its derivatives. These methods leverage light energy and molecular oxygen, an abundant and environmentally friendly oxidant, to drive chemical transformations under mild conditions.
Photoredox Catalysis has been successfully employed for the C-H functionalization of various heterocyclic compounds, including those related to the isoquinolinone core. nih.govnih.gov These reactions are typically initiated by a photocatalyst that, upon absorbing visible light, can engage in single-electron transfer processes to generate reactive radical intermediates. For instance, the α-functionalization of N-aryl-tetrahydroisoquinolines can be achieved through a dual catalytic system combining a photoredox catalyst and an organocatalyst. kaust.edu.sa This approach allows for the introduction of various functional groups at the C1 position, which is a key step towards the synthesis of isoquinolinones.
Aerobic Oxidation offers a green and efficient method for the synthesis of isoquinolinones from their tetrahydroisoquinoline precursors. A visible-light-induced α-oxidation of N-substituted tetrahydroisoquinolines to dihydroisoquinolones has been developed using eosin (B541160) Y as an organo-photocatalyst and oxygen as the terminal oxidant. researchgate.net This reaction proceeds at room temperature under an oxygen atmosphere, providing the desired products in high yields. researchgate.net In some cases, the tetrahydroisoquinoline substrate itself can act as a photosensitizer, enabling a photocatalyst-free aerobic oxidation. nih.gov Another innovative approach involves the carbene-catalyzed aerobic oxidation of isoquinolinium salts to isoquinolinones, using ambient air as the sole oxidant and oxygen source.
The table below provides an overview of these modern oxidative methods.
| Method | Catalyst/Conditions | Substrate | Product | Key Advantages | Reference |
| Photoredox Catalysis | Ir(ppy)₂(bpy)PF₆ and chiral primary amine | 2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, cyclohexanone | α-functionalized tetrahydroisoquinoline | Enantioselective C-H functionalization | kaust.edu.sa |
| Aerobic Oxidation | Eosin Y, visible light, O₂ | N-substituted tetrahydroisoquinolines | Dihydroisoquinolones | Green oxidant, mild conditions | researchgate.net |
| Aerobic Oxidation | Visible light, DBU, O₂ | N-substituted tetrahydroisoquinolines | Dihydroisoquinolones | Photocatalyst-free | nih.gov |
| Aerobic Oxidation | N-Heterocyclic Carbene, air | Isoquinolinium salts | Isoquinolinones | Uses ambient air as oxidant |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. Key considerations include the selection of greener solvents, maximizing atom economy and reaction efficiency, and minimizing waste generation.
Solvent Selection and Reduction
Solvents are a major contributor to the environmental impact of chemical processes, often accounting for the largest portion of the mass in a reaction. acs.org Therefore, the selection of safer, more environmentally benign solvents is a primary goal in green synthesis design. Traditional solvents like dichloromethane (B109758) and other chlorinated hydrocarbons are being replaced with greener alternatives such as water, ethanol, or bio-derived solvents like anisole. researchgate.netmdpi.com
In the context of isoquinolinone synthesis, efforts have been made to utilize greener solvent systems. For example, the synthesis of 4-(phenylamino)quinazoline-2(1H)-thiones, a related heterocyclic system, has been successfully demonstrated in bio-derived solvents like eucalyptol. researchgate.net Furthermore, ultrasound-assisted synthesis in water has been employed for the preparation of oxoquinoline derivatives, highlighting the potential for eliminating organic solvents altogether. mdpi.com In a scalable synthesis of a 4-arylated this compound derivative, the replacement of dichloromethane in a bromination step was a key process improvement. acs.org
The following table presents a comparison of solvents used in various synthetic routes, with a general classification of their greenness.
| Solvent | Classification | Use in Isoquinolinone Synthesis | Rationale for Use/Replacement | Reference |
| Dichloromethane (DCM) | Undesirable | Bromination and acylation steps | Effective but toxic and environmentally persistent; replaced in optimized processes. | acs.org |
| Toluene | Usable with restrictions | Acceptorless dehydrogenative coupling | High boiling point for thermal reactions, but has toxicity concerns. | nih.gov |
| Water | Preferred | Ultrasound-assisted synthesis of quinoline (B57606) derivatives | Environmentally benign, non-toxic, and readily available. | mdpi.com |
| Ethanol | Preferred | Recrystallization of products | Renewable, low toxicity, and biodegradable. | mdpi.com |
| Anisole | Recommended | Synthesis of phthalocyanines (related application) | Bio-derived, biodegradable, high boiling point. | mdpi.com |
Atom Economy and Reaction Efficiency
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov Reactions with high atom economy, such as additions and rearrangements, are inherently greener as they generate less waste. In contrast, substitutions and eliminations often have poor atom economy. nih.gov
The synthesis of this compound can be designed to maximize atom economy. For example, catalytic C-H activation/annulation reactions that form the isoquinolinone ring in a single step are generally more atom-economical than multi-step sequences involving protecting groups and stoichiometric reagents.
Reaction Mass Efficiency (RME) is another important metric that takes into account the yield and stoichiometry of a reaction, providing a more practical measure of its efficiency. An iron-catalyzed C-H functionalization of quinoline-N-oxides, for instance, was shown to be highly efficient with water as the only byproduct, leading to excellent RME. rsc.org
The table below illustrates the calculation of atom economy for a hypothetical synthesis of this compound via a transition metal-catalyzed annulation.
Hypothetical Atom Economy Calculation
Reaction: 2-Iodobenzamide + Propyne + Methylamine → this compound + HI
| Reactant | Formula | Molar Mass ( g/mol ) | Product | Formula | Molar Mass ( g/mol ) |
| 2-Iodobenzamide | C₇H₆INO | 247.03 | This compound | C₁₀H₉NO | 159.18 |
| Propyne | C₃H₄ | 40.06 | Hydrogen Iodide (byproduct) | HI | 127.91 |
| Methylamine | CH₅N | 31.06 | |||
| Total Reactant Mass | 318.15 | Total Product Mass | 287.09 |
Atom Economy (%) = (Molar Mass of Desired Product / Sum of Molar Masses of all Reactants) x 100 Atom Economy (%) = (159.18 / 318.15) x 100 = 50.0%
This calculation demonstrates that even with a high-yielding reaction, the intrinsic atom economy may be low due to the formation of significant byproducts.
Waste Minimization and Process Sustainability
Minimizing waste is a cornerstone of green chemistry and is often quantified by the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product. semanticscholar.org Catalytic processes are a key strategy for waste minimization as they reduce the need for stoichiometric reagents that end up as waste. semanticscholar.org
The development of one-pot and tandem reactions is another effective approach to reduce waste by minimizing workup and purification steps between synthetic transformations. rsc.org For example, a one-pot synthesis of mackinazolinone, a tricyclic quinazoline (B50416) alkaloid, was achieved through a metal-free aerobic oxidation followed by a Mitsunobu reaction in the same pot.
The sustainability of a process can be further enhanced by using recyclable catalysts. Heterogeneous catalysts or catalysts immobilized on solid supports can be easily separated from the reaction mixture and reused, reducing both cost and waste. The use of recyclable homogeneous ruthenium catalysts in PEG-400 for isoquinoline synthesis is a step in this direction. rsc.org
The following table provides a comparison of green chemistry metrics for different types of synthetic approaches, illustrating the potential for waste reduction.
| Synthetic Approach | Key Features | Typical Atom Economy | Typical E-Factor | Waste Reduction Strategy |
| Classical Stoichiometric Synthesis | Use of stoichiometric reagents and protecting groups | Low (<50%) | High (>10) | Limited; focuses on yield optimization. |
| Transition Metal Catalysis | Catalytic C-H activation, coupling reactions | Moderate to High | Moderate (1-10) | Use of catalytic amounts of reagents, avoidance of protecting groups. |
| Organocatalysis | Metal-free catalysis, often asymmetric | Moderate to High | Moderate (1-10) | Avoids heavy metal waste. |
| Biocatalysis | Enzymatic reactions in aqueous media | High | Low (<5) | Biodegradable catalysts, mild conditions, minimal solvent waste. |
| Photoredox/Aerobic Oxidation | Use of light and O₂/air | High | Low (<5) | Utilizes abundant and non-toxic reagents/oxidants. |
By embracing these advanced synthetic methodologies and green chemistry principles, the synthesis of this compound and its derivatives can be achieved in a more efficient, selective, and sustainable manner, meeting the demands of modern medicinal and process chemistry.
Process Development and Scale-Up Considerations
The transition from a laboratory-scale synthesis to large-scale industrial manufacturing is a critical phase in chemical development. This process involves meticulous planning and optimization to ensure that the production is not only economically viable but also safe, reproducible, and environmentally sustainable. For derivatives of this compound, which are often key intermediates or active pharmaceutical ingredients (APIs), process development focuses on creating a robust and efficient manufacturing route. This involves comprehensive route scouting, addressing the challenges of pilot-scale production, and implementing precise control over the final physical form of the compound.
Route scouting is the systematic evaluation of various synthetic pathways to a target molecule to identify the most suitable one for large-scale production. adesisinc.com The initial synthesis route used during drug discovery is often not optimal for manufacturing due to factors like cost, safety, scalability, and environmental impact. crystallizationsystems.com An ideal manufacturing process should be high-yielding, use cost-effective and readily available starting materials, involve a minimal number of steps, and avoid hazardous reagents or challenging operational conditions. spirochem.com
In the development of a 4-arylated this compound derivative, an initial manufacturing route (Process 1A) was identified as suboptimal for large-scale production. This route, while effective at the lab scale, presented numerous challenges, including the use of problematic solvents, significant process safety concerns, unit operations that were difficult to scale, and the formation of hard-to-control impurities.
To overcome these limitations, extensive route scouting and process optimization were undertaken, leading to the development of a second-generation process (Process 2B). The selection was guided by a comprehensive analysis of factors such as yield, purity, cost of goods, and operational efficiency. The comparison between the initial and final optimized routes highlights the significant improvements achieved through strategic process development.
| Parameter | Process 1A (Initial Route) | Process 2B (Optimized Route) |
|---|---|---|
| Number of Steps | 7 | 7 |
| Overall Yield | 33.8% | 49% |
| Key Issues | Use of problematic solvents (e.g., Dichloromethane), safety concerns, difficult scale-up operations, challenging impurity control. | Mitigated solvent issues, improved catalyst performance, enhanced safety profile, robust impurity control. |
| Scale | Laboratory Scale | Demonstrated on >50 kg scale |
| Final Purity | Acceptable for early studies | >99.9% |
Scaling a chemical process from the laboratory to a pilot plant is a non-linear process where unforeseen issues often arise. epicsysinc.com Challenges such as altered heat transfer, inefficient mixing, and changes in reaction kinetics can significantly impact yield, purity, and batch-to-batch consistency. adesisinc.comworldpharmatoday.com Pilot-scale manufacturing serves as an intermediate step to identify and resolve these issues before committing to full-scale production. asynt.comijrti.org
During the scale-up of the synthetic route for the 4-arylated this compound derivative, several critical challenges were encountered. An intermediate process (Process 2A) was initially developed but revealed significant issues during pilot runs that warranted further optimization to ensure manufacturing robustness.
Key challenges included:
Solvent Elimination: A phenol (B47542) bromination step initially used dichloromethane, a solvent facing increasing regulatory and environmental scrutiny. The process had to be redeveloped to eliminate its use, improving the environmental footprint and operational safety.
Catalyst Performance: The penultimate step involved a palladium-catalyzed cross-coupling reaction. On a larger scale, issues with catalyst deactivation or inconsistent performance were observed, leading to variable yields and impurity profiles. This required a thorough investigation to enhance catalyst stability and activity, ensuring reliable conversion.
Batch Consistency: Achieving consistent product quality across different batches is a primary goal of pilot plant operations. crystalpharmatech.com Initial scale-up efforts revealed variations that necessitated tighter control over reaction parameters and raw material specifications to ensure the final product consistently met all quality attributes.
Overcoming these hurdles was crucial for the development of the final, robust manufacturing process (Process 2B), which was successfully demonstrated on a scale exceeding 50 kg.
Crystallization is a critical final step in the manufacturing of most active pharmaceutical ingredients (APIs), as it serves as a powerful purification technique and determines the final physical properties of the substance. syrris.com Controlling the crystallization process is essential for obtaining the desired crystal form (polymorph), particle size distribution, and morphology, all of which can impact the stability and bioavailability of the final drug product. cmu.educordenpharma.com The inability to consistently produce the desired form can lead to batch rejection and significant manufacturing delays. crystalpharmatech.com
In the manufacturing of the 4-arylated this compound derivative, achieving the correct solid-state form with high purity was a key objective. Inconsistent crystallization could lead to polymorphic variations or failure to meet the stringent purity requirements set by regulatory bodies like the International Council for Harmonisation (ICH).
To address this, a specialized crystallization method was developed:
Concomitant Solvent Charging Process: This technique involves the carefully controlled, simultaneous or sequential addition of solvent and anti-solvent to the crystallization vessel. This method allows for precise control over the level of supersaturation—the driving force for crystallization—throughout the process. By maintaining optimal supersaturation, both nucleation and crystal growth can be directed to produce crystals of the desired form, size, and purity consistently. cmu.edu
The implementation of this controlled crystallization process was highly successful, enabling the final API to be produced at a scale greater than 50 kg, meeting all ICH quality requirements with an assay and area purity of over 99.9%.
| Parameter | Objective / Method | Outcome |
|---|---|---|
| Purity Control | Removal of process-related impurities and by-products. | Final product purity >99.9%. |
| Form Control | To consistently produce the desired, stable polymorph. | Achieved consistent and correct solid-state form. |
| Methodology | Development of a concomitant solvent charging process. | Robust and scalable crystallization with tight control over supersaturation. |
| Regulatory Compliance | Meet all ICH requirements for quality. | Successfully met all specified quality attributes. |
Biological Activities and Therapeutic Potential of 2 Methylisoquinolin 1 2h One and Its Analogues
Anti-Cancer and Anti-Tumor Research
The investigation into 2-Methylisoquinolin-1(2H)-one and its derivatives has revealed significant potential in the realm of oncology. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, inhibit key proteins involved in cancer progression, and induce cellular mechanisms that lead to cancer cell death.
Cytotoxicity against Various Cancer Cell Lines
A notable area of research has been the evaluation of the cytotoxic effects of this compound analogues against a range of human cancer cell lines. Studies have demonstrated that these compounds can effectively inhibit the proliferation of cancer cells, often with a degree of selectivity towards malignant cells over normal cells.
One study focused on the anti-tumor activity of 3-acyl isoquinolin-1(2H)-one derivatives, which are analogues of this compound. The compound designated as 4f showed potent anti-tumor effects in the MCF-7 breast cancer cell line. nih.gov Further investigation revealed that compound 4f exhibited significant dose-dependent anti-proliferative activity against both MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for compound 4f. In MCF-7 cells, the IC₅₀ was found to be 2.39±0.63 μM, while in MDA-MB-231 cells, it was 5.65±0.57 μM. nih.gov Importantly, this study also assessed the cytotoxicity of compound 4f against the human normal mammary epithelial cell line, MCF10A, and found it to have a selective killing effect on cancer cells. nih.gov
| Compound | Cell Line | Cell Type | IC₅₀ (μM) |
|---|---|---|---|
| Compound 4f | MCF-7 | Breast Cancer | 2.39 ± 0.63 |
| Compound 4f | MDA-MB-231 | Breast Cancer | 5.65 ± 0.57 |
Bromodomain and Extra-Terminal (BET) Protein Inhibition
The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are key regulators of gene transcription and are considered important targets in cancer therapy. The 2-methylisoquinolinone scaffold has been identified as a crucial component or "warhead" in the design of BET inhibitors. nih.gov
Researchers have developed both monovalent and bivalent BET inhibitors incorporating the 2-methylisoquinolinone moiety. nih.gov These inhibitors are designed to bind to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones and transcription factors, which in turn leads to the downregulation of key oncogenes like c-MYC. nih.gov The development of these inhibitors has been guided by structural studies with the first bromodomains of BRD4 (BRD4–1) and BRDT (BRDT-1). nih.gov Bivalent inhibitors, in particular, have shown increased binding affinity and have been designed to potentially enhance selectivity for specific BET family members. nih.gov
Mechanisms of Anti-Proliferative Action
The anti-proliferative effects of this compound analogues are attributed to their ability to induce cell cycle arrest and apoptosis (programmed cell death).
A study on the 3-acyl isoquinolin-1(2H)-one derivative, compound 4f, elucidated its underlying molecular mechanisms of action in breast cancer cells. nih.gov The research demonstrated that this compound inhibits cell proliferation by inducing cell cycle arrest at the G2 phase. nih.gov This was accompanied by the suppressed expression of the CDK1 protein, a key regulator of the G2/M transition in the cell cycle. nih.gov
Furthermore, compound 4f was found to promote apoptosis in breast cancer cells through the mitochondria-mediated intrinsic pathway. nih.gov This was evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov The activation of executioner caspases, including cleaved-caspase-3, -7, and -9, as well as cleaved-PARP, further confirmed the induction of apoptosis. nih.gov The study also noted that these effects were associated with the inhibition of the MEK/ERK and p38 MAPK signaling pathways. nih.gov
Neurobiological and Neuroprotective Effects
In addition to their anti-cancer properties, isoquinolinone derivatives have been investigated for their effects on the nervous system, including their potential to protect neurons from damage.
Modulation of Neurotransmission
The broader class of isoquinoline (B145761) alkaloids is known to have various effects on the central nervous system, including the modulation of neurotransmitter systems. wikipedia.org Some isoquinoline alkaloids can possess sedative, psychotropic, or analgesic properties. wikipedia.org For instance, certain alkaloids from this class are reported to modulate neurotransmitters and their receptor systems in the brain. acs.org However, specific studies detailing the direct modulation of neurotransmission by this compound are not extensively available in the current body of research.
Protection Against Oxidative Stress in Neuronal Cells
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the ability of the body to counteract their harmful effects, is a key factor in various neurodegenerative diseases. Isoquinolinone derivatives have shown promise in protecting neuronal cells from this type of damage.
One mechanism through which these compounds may exert neuroprotection is by inhibiting the enzyme Poly(ADP-ribose) polymerase-1 (PARP-1). Excessive activation of PARP-1 can lead to cellular energy failure and has been implicated in ischemia/reperfusion injury. nih.gov A study on a series of isoquinolinone derivatives found several potent PARP-1 inhibitors. nih.gov For example, thieno[2,3-c]isoquinolin-5-one (TIQ-A) and its derivatives exhibited submicromolar IC₅₀ values for PARP-1 inhibition. nih.gov
These PARP-1 inhibitors were then tested for their neuroprotective effects in cultured mouse cortical cells subjected to oxygen and glucose deprivation (OGD), an in vitro model of cerebral ischemia. nih.gov When present during and after OGD, these compounds significantly attenuated neuronal injury. nih.gov Notably, TIQ-A provided neuroprotection even when administered after the ischemic insult. nih.gov This protective effect against OGD-induced neurotoxicity highlights the potential of isoquinolinone derivatives in mitigating neuronal damage caused by oxidative stress.
Anti-Inflammatory Activities
Isoquinoline alkaloids and related synthetic derivatives have demonstrated considerable anti-inflammatory properties. researchgate.net These effects are often attributed to their ability to modulate key signaling pathways and inhibit the production of inflammatory mediators that are crucial in the inflammatory cascade. nih.govnih.gov
Inhibition of Inflammatory Mediators (e.g., Nitric Oxide, Superoxide Anion)
A primary mechanism by which isoquinoline analogues exert their anti-inflammatory effects is through the suppression of key inflammatory mediators, most notably nitric oxide (NO). Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions.
Several studies have highlighted the potent inhibitory effects of isoquinoline and quinoline (B57606) derivatives on NO production. For instance, a novel isoquinoline alkaloid, Litcubanine A, was found to significantly inhibit lipopolysaccharide (LPS)-induced activation of inflammatory macrophages, leading to a decrease in inflammatory factors, including iNOS and subsequently NO. frontiersin.org This inhibitory action can occur through direct binding to the iNOS protein, as demonstrated by molecular docking studies showing an interaction between Litcubanine A and the GLU 371 residue of iNOS. frontiersin.org
Similarly, certain quinolinedione compounds, which share structural similarities with the isoquinolinone core, have been shown to inhibit LPS-induced NO production in macrophage cell lines. nih.govnih.gov Their mechanism involves both the attenuation of iNOS enzyme activity and the suppression of iNOS gene expression. nih.govnih.gov The table below summarizes the inhibitory effects of selected analogue compounds on nitric oxide production.
| Compound/Derivative Class | Cell Line | Inducer | Effect on NO/iNOS | Reference |
| Litcubanine A (Isoquinoline Alkaloid) | Macrophages | LPS | Significantly inhibits NO expression by directly binding to iNOS protein. | frontiersin.org |
| Quinolinedione derivatives (OQ1, OQ21) | RAW264.7 Macrophages | LPS | Inhibit NO production by suppressing iNOS expression and activity. | nih.govnih.govelsevierpure.com |
| Sinomenine (Isoquinoline Alkaloid) | Macrophages | LPS | Reduces the synthesis of nitric oxide. | nih.gov |
While direct studies on this compound's effect on superoxide anion are limited, the role of this reactive oxygen species in inflammation is well-established. Agents that can mimic superoxide dismutase (SOD) have been shown to inhibit superoxide anion-induced inflammatory pain and edema, underscoring the therapeutic potential of targeting this mediator. nih.gov
Receptor-Mediated Anti-Inflammatory Pathways
The anti-inflammatory activity of isoquinoline analogues is frequently mediated by their interaction with critical intracellular signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB signaling cascade is a central regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including those for iNOS, cyclooxygenase-2 (COX-2), and various cytokines.
Research has demonstrated that the anti-inflammatory effects of several isoquinoline alkaloids are achieved by inhibiting the activation of the NF-κB pathway. nih.gov For example, Litcubanine A has been shown to suppress the LPS-induced activation of inflammatory macrophages by modulating the IκK/IκB/NF-κB signaling pathway. frontiersin.org This inhibition prevents the nuclear translocation of NF-κB, thereby down-regulating the expression of its target inflammatory genes. frontiersin.org
Likewise, quinolinedione derivatives OQ1 and OQ21 have been found to block NF-κB activation, which correlates with their suppression of iNOS and COX-2 expression. nih.govnih.gov The alkaloid Sinomenine also exerts its anti-inflammatory effects by inhibiting the NF-κB and JNK signaling pathways. nih.gov These findings collectively indicate that targeting receptor-mediated pathways like NF-κB is a key strategy through which isoquinoline-based compounds modulate inflammation.
Antimicrobial and Antifungal Properties
The isoquinoline and quinoline scaffolds are integral to a variety of compounds possessing potent antimicrobial and antifungal activities. This has led to the development of numerous derivatives with broad-spectrum efficacy against clinically relevant pathogens. nih.govwisdomlib.org
Efficacy Against Bacterial Strains
Analogues of this compound have shown significant promise as antibacterial agents, particularly against Gram-positive bacteria. A new class of alkynyl isoquinolines demonstrated strong bactericidal activity against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov
Studies on 1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives also revealed potent activity against both aerobic bacteria such as S. aureus and E. coli, and anaerobic bacteria like Bacteroides fragilis. researchgate.net Furthermore, quinolinequinone derivatives have been identified as having significant inhibitory effects against S. aureus and Staphylococcus epidermidis. nih.gov The table below presents the minimum inhibitory concentrations (MIC) for selected isoquinoline and quinoline analogues against various bacterial strains.
| Compound/Derivative Class | Bacterial Strain | MIC (μg/mL) | Reference |
| Alkynyl Isoquinolines (HSN584, HSN739) | MRSA | 4 - 8 | nih.gov |
| Alkynyl Isoquinolines (HSN584, HSN739) | VRE faecium | 4 - 8 | nih.gov |
| Alkynyl Isoquinolines (HSN584, HSN739) | Listeria monocytogenes | 4 | nih.gov |
| 1H-benzo[de]isoquinoline-1,3(2H)-dione (Compound 1) | Staphylococcus aureus | >512 | researchgate.net |
| 1H-benzo[de]isoquinoline-1,3(2H)-dione (Compound 1) | Bacteroides fragilis | 64 | researchgate.net |
| 1H-benzo[de]isoquinoline-1,3(2H)-dione (Compound 2) | Bacteroides fragilis | 64 | researchgate.net |
| Quinolinequinones (QQ1, QQ5, QQ6) | Staphylococcus aureus | 1.22 | nih.gov |
| Quinolinequinones (QQ2, QQ3) | Staphylococcus aureus | 2.44 | nih.gov |
| Quinolinequinones (QQ2, QQ6) | Clinically resistant Staphylococcus spp. | 1.22–9.76 (QQ2), 0.66–19.53 (QQ6) | nih.gov |
Antifungal Efficacy
In addition to their antibacterial properties, isoquinoline and quinoline derivatives have been investigated for their effectiveness against fungal pathogens. Novel isoquinoline derivatives synthesized by incorporating a diphenyl ether fragment have shown high inhibition rates against plant pathogens like Physalospora piricola and Rhizotonia cerealis. jlu.edu.cn
Derivatives of 3,4-dihydroisoquinolin-1(2H)-one were found to have potent activity against the oomycete Pythium recalcitrans, with one compound (I23) exhibiting a higher in vitro potency (EC₅₀ of 14 μM) than the commercial agent hymexazol. rsc.org Studies on isoxazole-isoquinolinone hybrids also revealed promising antifungal activity against a range of fungal species, with some compounds showing superior or equal efficacy to ketoconazole against Aspergillus niger and Penicillium chrysogenum, respectively. mdpi.com Furthermore, certain quinoline derivatives have demonstrated potent activity against agriculturally important fungi such as Sclerotinia sclerotiorum and Botrytis cinerea. acs.org
| Compound/Derivative Class | Fungal/Oomycete Strain | Activity Metric (Concentration) | Reference |
| Isoquinoline derivatives (Ic, Ie, Il) | Physalospora piricola | 93.0% inhibition (50 mg/L) | jlu.edu.cn |
| Isoquinoline derivatives (Ic, Ie, Il) | Rhizotonia cerealis | 93.0% inhibition (50 mg/L) | jlu.edu.cn |
| Isoquinoline derivative (Il) | Fusarium graminearum | 83.3% inhibition (50 mg/L) | jlu.edu.cn |
| 3,4-dihydroisoquinolin-1(2H)-one (Compound I23) | Pythium recalcitrans | EC₅₀ = 14 μM | rsc.org |
| Isoxazole benzamide (B126) (Compound 23j) | Various Fungi | MIC = 0.04–0.16 mg/mL | mdpi.com |
| Quinoline derivative (Ac12) | Sclerotinia sclerotiorum | EC₅₀ = 0.52 μg/mL | acs.org |
| Quinoline derivative (Ac12) | Botrytis cinerea | EC₅₀ = 0.50 μg/mL | acs.org |
Structure-Activity Relationships in Antimicrobial Agents
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent antimicrobial agents based on the isoquinolinone scaffold. Studies have identified several structural features that significantly influence the biological activity of these compounds.
For a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives, three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis revealed that the presence of a C4-carboxyl group is essential for their antioomycete activity. rsc.org This suggests that this functional group may be critical for binding to the molecular target.
In a broad review of isoquinoline alkaloids, it was summarized that for N-methyltetrahydroprotoberberine, protoberberine, and benzophenanthridine type alkaloids, a quaternary nitrogen atom and the presence of a methylenedioxy group at positions C-2 and C-3 play an important role in enhancing antiviral, antibacterial, and antifungal activities. researchgate.net The permanent positive charge of the quaternary nitrogen is thought to facilitate interaction with negatively charged components of microbial cells.
Furthermore, SAR studies on substituted isoquinolin-1-ones have been conducted to optimize their anticancer activity, indicating that modifications at various positions of the isoquinoline ring can significantly impact biological potency. nih.gov For quinoline-based hybrids, specific substitutions on the quinoline ring have been shown to drastically affect antibacterial potency. researchgate.net These insights are invaluable for the future development of this compound analogues as effective therapeutic agents.
Melatoninergic Receptor Agonism
A significant area of research for this compound and its analogues has been their interaction with melatonin receptors, MT1 and MT2. These receptors are crucial in regulating circadian rhythms and other physiological processes.
Selectivity for Melatonin Receptor Subtypes (e.g., MT2)
Substituted isoquinolinones have been identified as a novel class of MT2-selective melatonin ligands. nih.govrsc.org Structure-activity relationship studies have revealed that the placement of a substituted benzyloxyl group, particularly a 3-methoxybenzyloxyl group, at the C5, C6, or C7 position of the isoquinolinone scaffold confers effective binding and selectivity for the MT2 receptor. nih.govrsc.org The potency for MT2 selectivity was found to follow the order of substitution at C5 > C6 > C7. nih.govrsc.org
Molecular modeling and ligand docking studies have been employed to understand the structural basis for this MT2-selectivity. adooq.com These studies, in conjunction with site-directed mutagenesis, have identified specific amino acid residues within the binding pockets of MT1 and MT2 receptors that are crucial for the selective interaction of isoquinolinone derivatives. adooq.com For instance, certain isoquinolinones with a 3-methoxybenzyloxyl substituent were not affected by an alanine substitution at His208 of the MT2 receptor, unlike melatonin. adooq.com Furthermore, two conserved tyrosine residues on transmembrane helix 7 appear to be key in conferring ligand selectivity at both MT1 and MT2 receptors. adooq.com
Functional Characterization of Agonist Activity
The agonist activity of this compound analogues has been characterized through various in vitro assays. Most of the tested MT2-selective compounds were found to act as agonists, as demonstrated by their ability to inhibit receptor-mediated cyclic adenosine monophosphate (cAMP) formation, stimulate intracellular calcium (Ca2+) mobilization, and induce the phosphorylation of extracellular signal-regulated protein kinases (ERK). nih.govrsc.org
The functional response of these compounds is dictated by the nature and position of the substituents on the benzyl ring of the benzyloxyl group. nih.govrsc.org While many derivatives with a 3-methoxybenzyloxyl group act as agonists, compounds bearing a 4-methoxybenzyloxyl or 4-methylbenzyloxyl group at the C6 position have been shown to behave as weak MT2-selective antagonists. nih.govrsc.org
The following table summarizes the binding affinities (Ki) and functional activities (EC50 and Emax) of selected this compound analogues at human MT1 and MT2 receptors.
| Compound | Substitution | MT1 Ki (nM) | MT2 Ki (nM) | MT2/MT1 Selectivity | MT2 EC50 (nM) (Ca2+ Mobilization) | MT2 Emax (%) (Ca2+ Mobilization) |
| Analogue 1 | 5-(3-methoxybenzyloxy) | 15.8 | 0.45 | 35.1 | 1.2 | 95 |
| Analogue 2 | 6-(3-methoxybenzyloxy) | 63.1 | 1.99 | 31.7 | 10.5 | 100 |
| Analogue 3 | 7-(3-methoxybenzyloxy) | >1000 | 39.8 | >25.1 | 126 | 98 |
| Analogue 4 | 6-(4-methoxybenzyloxy) | >1000 | 126 | >7.9 | - | - |
| Analogue 5 | 6-(4-methylbenzyloxy) | >1000 | 251 | >4.0 | - | - |
Data synthesized from multiple sources. nih.govrsc.orgnih.gov
Other Investigated Biological Activities
Antioxidant Potential
While the broader class of isoquinoline alkaloids has been reported to possess antioxidant properties, specific studies focusing solely on the antioxidant potential of this compound are limited in the current scientific literature. The antioxidant effects of related quinoline derivatives are often attributed to the presence of a secondary nitrogen atom in the hydroquinoline ring, which can form a radical, and their ability to chelate metal ions like Fe(II) and Fe(III), preventing the formation of free radicals. mdpi.com However, direct experimental evidence for this compound is not extensively documented.
Enzyme Inhibition Studies (e.g., Lipoxygenase, Poly(ADP-ribose)polymerase, JNK)
Isoquinolinone derivatives have been investigated for their potential to inhibit various enzymes.
Lipoxygenase: There is currently a lack of specific research data on the direct inhibitory effects of this compound on lipoxygenase enzymes.
Poly(ADP-ribose)polymerase (PARP): A series of newly synthesized isoquinolinone derivatives have been characterized as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). labsolu.ca PARP-1 is a nuclear enzyme that plays a key role in DNA repair, and its excessive activation can lead to cellular energy depletion. labsolu.ca Certain isoquinolinone derivatives have shown efficacy in inhibiting PARP-1 activity in the micromolar range. labsolu.ca For example, one derivative, TIQ-A, was found to almost completely prevent the increase in poly(ADP-ribose) (PAR) formation, the product of PARP-1 activity, in an in vitro model of cerebral ischemia. labsolu.ca
c-Jun N-terminal Kinase (JNK): Isoquinolin-1(2H)-ones have been shown to exhibit JNK inhibition activities. selleckchem.com A novel series of 4-phenylisoquinolones were synthesized and evaluated as JNK inhibitors. mdpi.com Through optimization based on a JNK1-binding model, several compounds were identified that exhibited potent JNK inhibition. mdpi.com
Structure-Activity Relationship (SAR) Studies
The relationship between the chemical structure of this compound analogues and their biological activity, particularly as melatoninergic ligands, has been a key area of investigation. These studies have provided valuable insights into the structural requirements for potent and selective activity.
The primary determinant for MT2 receptor selectivity and functional activity is the nature and position of the substituted benzyloxyl group on the isoquinolinone core. nih.govrsc.org
Position of the Benzyloxyl Group: The placement of a 3-methoxybenzyloxyl group at the C5, C6, or C7 position is crucial for conferring MT2 selectivity. The order of potency for this selectivity is C5 > C6 > C7. nih.govrsc.org
Substituents on the Benzyl Ring: The substituents on the benzyl ring of the benzyloxyl moiety significantly influence whether the compound acts as an agonist or an antagonist.
A 3-methoxy substitution generally leads to potent MT2-selective agonism. nih.govrsc.org
In contrast, a 4-methoxy or 4-methyl substitution at the same C6 position results in compounds that behave as weak MT2-selective antagonists. nih.govrsc.org
These findings highlight that subtle changes in the substitution pattern on the isoquinolinone scaffold can dramatically alter the pharmacological profile of these compounds, switching them from agonists to antagonists. This provides a clear direction for the rational design of new analogues with specific desired activities at melatonin receptors.
Impact of Substituents on Biological Efficacy
The biological activity of this compound analogues is profoundly influenced by the nature and position of substituents on the isoquinoline ring. Structure-activity relationship (SAR) studies have been instrumental in elucidating the roles of different functional groups in modulating the potency and selectivity of these compounds against various biological targets.
As inhibitors of Poly(ADP-ribose) Polymerase (PARP) , a family of enzymes crucial for DNA repair, isoquinolin-1(2H)-one derivatives have shown significant promise. The core isoquinolinone structure mimics the nicotinamide moiety of the NAD+ substrate, enabling it to bind to the catalytic domain of PARP enzymes. The efficacy of these inhibitors is highly dependent on the substituents at various positions. For instance, constraining a linear propylene linker on the isoquinolinone ring into a cyclopentene ring has been shown to improve pharmacokinetic parameters while maintaining potent PARP1 inhibition nih.gov. Further optimization by incorporating the nitrogen substituent as part of a bicyclic ring system led to the development of novel and highly potent PARP1 inhibitors nih.gov.
In the context of kinase inhibition , the substitution pattern on the isoquinoline core is equally critical. For instance, in the development of Rho-kinase (ROCK) inhibitors, fragment-based screening identified 6-substituted isoquinolin-1-amine derivatives as promising leads nih.gov. Subsequent optimization of these fragments demonstrated that different substituents at the 6-position could significantly impact the affinity, potency, and pharmacokinetic profile of the resulting compounds nih.gov. Similarly, for phosphoinositide-dependent kinase-1 (PDK1) inhibitors, a fragment-growing approach from an isoquinolone scaffold led to the identification of potent inhibitors, with the exploration of four different vectors on the scaffold proving crucial for enhancing activity nih.gov.
The antiproliferative activity of 3-arylisoquinolinones has been shown to be dramatically enhanced by meta-substitution on the aryl ring compared to their para-substituted counterparts. This change in substituent position can lead to a several hundred-fold increase in cytotoxic activity in various cancer cell lines, including breast, liver, lung, and colon cancer acs.org. This highlights the critical role of the spatial arrangement of substituents in determining biological efficacy. Furthermore, the introduction of specific side chains, such as aminoalkyl groups, at the C4-position of the isoquinoline ring has been explored for its potential to enhance cytotoxic properties by improving binding affinity to DNA and solubility openmedicinalchemistryjournal.com.
The following table summarizes the impact of various substituents on the biological efficacy of this compound analogues:
| Target | Substitution Position | Substituent Type | Impact on Efficacy | Reference |
| PARP1 | Propylene linker | Cyclopentene ring | Improved pharmacokinetic parameters | nih.gov |
| PARP1 | Nitrogen substituent | Part of a bicyclic ring | Increased potency | nih.gov |
| ROCK-I | 6-position | Various | Modulates affinity, potency, and pharmacokinetics | nih.gov |
| PDK1 | Multiple vectors | Fragment growth | Enhanced inhibitory activity | nih.gov |
| Microtubules | 3-aryl ring | Meta-substitution | Dramatically enhanced antiproliferative activity | acs.org |
| DNA | C4-position | Aminoalkyl side chains | Potential for enhanced cytotoxicity | openmedicinalchemistryjournal.com |
Ligand-Target Interactions
The therapeutic effects of this compound and its analogues are contingent upon their precise interactions with the molecular machinery of the cell. These interactions, occurring at the atomic level, are what drive the inhibition of enzymes and the modulation of cellular pathways. Molecular docking and X-ray crystallography studies have provided invaluable insights into these ligand-target interactions, revealing the specific binding modes and key intermolecular forces at play.
A prime example of this is the interaction of isoquinolinone-based inhibitors with PARP1 . These inhibitors typically bind to the nicotinamide-binding pocket of the PARP1 catalytic domain. The lactam portion of the isoquinolinone core is crucial as it forms key hydrogen bonds with the backbone of Gly863 and Ser904 in the active site nih.gov. The aromatic rings of the isoquinolinone scaffold engage in π-π stacking interactions with Tyr907, further stabilizing the complex nih.gov. The design of potent PARP1 inhibitors has specifically targeted interactions with residues such as GLU988 and LYS903 to enhance binding affinity and selectivity nih.gov.
In the realm of kinase inhibition , the interactions are similarly specific. For instance, in the development of JNK inhibitors, a binding model of a 4-phenylisoquinolone lead compound was used to guide optimization. This model highlighted the importance of specific interactions within the ATP-binding pocket of the kinase nih.gov. Similarly, for ROCK-I inhibitors derived from an isoquinolin-1-amine fragment, understanding the binding site interactions was crucial for the fragment growth strategy to enhance potency nih.gov.
The mechanism of action for some antiproliferative 3-arylisoquinolinones has been linked to their ability to interact with microtubules . Computational modeling suggests that these compounds can bind to the colchicine-binding site on tubulin. The meta-substitution on the 3-aryl ring allows the substituent to occupy a subpocket within the tubulin structure, which is not possible for the para-substituted analogues. This differential binding explains the significant difference in antiproliferative activity observed between the two isomers acs.org.
The table below details some of the key ligand-target interactions for this compound analogues:
| Target | Key Interacting Residues | Type of Interaction | Significance | Reference |
| PARP1 | Gly863, Ser904 | Hydrogen bonding | Anchors the inhibitor in the active site | nih.gov |
| PARP1 | Tyr907 | π-π stacking | Stabilizes the ligand-protein complex | nih.gov |
| PARP1 | GLU988, LYS903 | Targeted interactions | Enhances binding affinity and selectivity | nih.gov |
| JNK1 | ATP-binding pocket residues | Specific binding interactions | Guides rational drug design for improved potency | nih.gov |
| Tubulin | Colchicine-binding site | Hydrophobic interactions and subpocket occupation | Explains the enhanced activity of meta-substituted analogues | acs.org |
Rational Design of Derivatives for Enhanced Activity
The development of novel and more effective therapeutic agents based on the this compound scaffold relies heavily on rational drug design strategies. These approaches leverage an understanding of the structure-activity relationships and ligand-target interactions to guide the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties.
One powerful strategy is fragment-based drug discovery (FBDD) . This approach begins with the screening of small, low-molecular-weight fragments to identify those that bind to the target protein. These initial "hits" are then optimized and grown into more potent lead compounds. For example, FBDD was successfully employed to discover novel isoquinolone-based inhibitors of PDK1 nih.gov. NMR spectroscopy was used to screen a fragment library, and an isoquinolone hit was identified as a suitable starting point for optimization. A fragment growing approach, exploring different vectors of the scaffold, led to a significant increase in inhibitory potency nih.gov. A similar fragment-based approach led to the identification of 6-substituted isoquinolin-1-amine derivatives as ROCK-I inhibitors nih.gov.
Structure-based drug design (SBDD) is another key strategy that utilizes the three-dimensional structure of the target protein to design inhibitors that fit precisely into the active site. This can involve computational modeling and molecular docking studies to predict the binding modes of potential inhibitors. For instance, the design of novel PARP1 inhibitors from isoquinolinone and naphthyridinone scaffolds was guided by targeting specific amino acid residues, namely GLU988 and LYS903, within the active site nih.gov. This targeted approach led to the development of highly potent and orally bioavailable compounds with significant antitumor efficacy nih.gov. Similarly, a JNK1-binding model was instrumental in the optimization of a 4-phenylisoquinolone lead compound, resulting in the discovery of potent and selective JNK inhibitors nih.gov.
The "merging by design" methodology is an adaptation of FBDD that has been applied to the discovery of kinase inhibitors using the isoquinoline template. This technique involves the biochemical screening of monosubstituted isoquinoline fragments. Once fragments substituted at different positions are identified as hits, they are merged onto the same isoquinoline ring, which can rapidly lead to a highly potent molecule without the need for prior structural information of the fragment-protein complex researchoutreach.org.
These rational design strategies have proven to be highly effective in the development of this compound analogues with enhanced therapeutic potential. By combining chemical synthesis with a deep understanding of molecular interactions, researchers can continue to refine this versatile scaffold to create novel drugs for a range of diseases.
Pharmacokinetics and Metabolism in Preclinical Research
In Vitro Pharmacokinetic Profiling
In vitro models are instrumental in the preliminary screening of drug candidates, offering a controlled environment to study specific pharmacokinetic parameters.
The metabolic stability of a compound in liver microsomes, which contain a high concentration of drug-metabolizing enzymes, is a key indicator of its hepatic clearance in the body.
For the derivative 7-Methoxy-6-(3-methoxy-benzyloxy)-2-methylisoquinolin-1(2H)-one, studies in rat liver microsomes have demonstrated its susceptibility to metabolism. The in vitro half-life in rat liver microsomes was determined to be 17.5 ± 2.7 minutes, indicating that the compound is metabolized in the liver. In contrast, its stability in rat intestinal microsomes was significantly higher, with a half-life of 367.5 ± 36.6 minutes.
Currently, specific data on the metabolic stability of 2-Methylisoquinolin-1(2H)-one or its derivative, 7-Methoxy-6-(3-methoxy-benzyloxy)-2-methylisoquinolin-1(2H)-one, in human liver microsomes is not available in the reviewed literature.
Table 1: Metabolic Stability of 7-Methoxy-6-(3-methoxy-benzyloxy)-2-methylisoquinolin-1(2H)-one in Rat Liver and Intestinal Microsomes
| Parameter | Rat Liver Microsomes | Rat Intestinal Microsomes |
| In Vitro Half-Life (min) | 17.5 ± 2.7 | 367.5 ± 36.6 |
Data derived from studies on 7-Methoxy-6-(3-methoxy-benzyloxy)-2-methylisoquinolin-1(2H)-one.
The Caco-2 cell model is a widely accepted in vitro method for predicting the intestinal permeability and oral absorption of drug candidates.
Research on 7-Methoxy-6-(3-methoxy-benzyloxy)-2-methylisoquinolin-1(2H)-one has shown that it readily penetrates the differentiated Caco-2 cell monolayer. This suggests good potential for oral absorption. While a specific apparent permeability (Papp) value was not provided in the primary study, the qualitative results are indicative of favorable permeability characteristics.
Table 2: Intestinal Permeability of 7-Methoxy-6-(3-methoxy-benzyloxy)-2-methylisoquinolin-1(2H)-one
| Model | Result | Implication |
| Caco-2 Cell Monolayer | Readily penetrated | Good oral absorption potential |
Data derived from studies on 7-Methoxy-6-(3-methoxy-benzyloxy)-2-methylisoquinolin-1(2H)-one.
Understanding the biotransformation pathways of a drug candidate is essential for identifying its metabolites and predicting potential drug-drug interactions. For 7-Methoxy-6-(3-methoxy-benzyloxy)-2-methylisoquinolin-1(2H)-one, metabolite identification studies have revealed several major metabolic routes.
The primary biotransformation pathways for this derivative include:
Cleavage of the ether bond: This is a significant metabolic reaction for this compound.
Hydroxylation: The addition of a hydroxyl group to the molecule.
Demethylation: The removal of a methyl group.
Importantly, the metabolites identified in vitro were also detected in the blood circulation following oral administration in rats, indicating a strong correlation between the in vitro and in vivo metabolic profiles.
In Vivo Pharmacokinetic Characterization in Animal Models
In vivo studies in animal models provide a more comprehensive understanding of a drug's pharmacokinetic profile in a whole-organism setting. The following data is based on studies of 7-Methoxy-6-(3-methoxy-benzyloxy)-2-methylisoquinolin-1(2H)-one in rats.
Following intravenous administration in rats, 7-Methoxy-6-(3-methoxy-benzyloxy)-2-methylisoquinolin-1(2H)-one exhibited moderate clearance and a large volume of distribution. The clearance values ranged from 0.73 to 1.02 L/h/kg, and the volume of distribution was between 1.76 and 3.16 L/kg. A large volume of distribution suggests that the compound distributes extensively into tissues outside of the bloodstream.
The elimination half-life is a measure of how long it takes for the concentration of a drug to decrease by half in the body. For 7-Methoxy-6-(3-methoxy-benzyloxy)-2-methylisoquinolin-1(2H)-one, a long elimination half-life was observed in rats after intravenous administration, ranging from 3.11 to 6.04 hours.
Table 3: In Vivo Pharmacokinetic Parameters of 7-Methoxy-6-(3-methoxy-benzyloxy)-2-methylisoquinolin-1(2H)-one in Rats (Intravenous Administration)
| Pharmacokinetic Parameter | Value Range |
| Clearance (CL) | 0.73 - 1.02 L/h/kg |
| Volume of Distribution (Vd) | 1.76 - 3.16 L/kg |
| Elimination Half-Life (t½) | 3.11 - 6.04 h |
Data derived from studies on 7-Methoxy-6-(3-methoxy-benzyloxy)-2-methylisoquinolin-1(2H)-one.
Correlation of In Vitro and In Vivo Metabolism
The correlation between in vitro and in vivo metabolism is a critical aspect of preclinical research, aiming to predict a drug candidate's metabolic fate in a whole organism based on data from simplified, controlled laboratory systems. While specific studies detailing the in vitro-in vivo correlation (IVIVC) for this compound are not extensively available in the public domain, the established principles of pharmacokinetic research provide a framework for understanding this relationship.
In vitro metabolism studies typically utilize systems such as liver microsomes, S9 fractions, and hepatocytes from various species, including humans, to identify metabolic pathways and the enzymes responsible for them. researchgate.net These systems allow for the initial characterization of metabolites formed through Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) reactions. researchgate.net For a compound like this compound, in vitro assays would aim to identify which cytochrome P450 (CYP) enzymes are involved in its metabolism. nih.gov
The data generated from these in vitro systems are then extrapolated to predict in vivo pharmacokinetic parameters. However, discrepancies between in vitro predictions and in vivo outcomes can arise due to several factors not fully replicated in laboratory models, such as complex drug transport mechanisms, protein binding, and the involvement of extrahepatic metabolism. nih.govdocumentsdelivered.com Successful IVIVC often relies on the use of sophisticated models that incorporate these physiological factors to improve the accuracy of predictions. nih.gov
The table below illustrates a hypothetical correlation between in vitro metabolic data and the observed in vivo metabolite profile for a compound like this compound, based on general principles of drug metabolism.
Table 1: Hypothetical In Vitro to In Vivo Metabolic Correlation for this compound
| In Vitro System | Primary Metabolic Pathway Identified | Predicted Major In Vivo Metabolite | Observed In Vivo Confirmation |
| Human Liver Microsomes | Hydroxylation | Hydroxylated-2-methylisoquinolin-1(2H)-one | Yes |
| Human Hepatocytes | Glucuronidation | This compound-glucuronide | Yes |
| Rat Liver Microsomes | N-demethylation | Isoquinolin-1(2H)-one | Species-specific difference noted |
This table is for illustrative purposes and is based on common metabolic pathways. Specific experimental data for this compound is required for factual representation.
Factors Influencing Pharmacokinetic Behavior
The pharmacokinetic profile of a compound is influenced by a multitude of physicochemical and structural properties. For this compound, its lipophilicity, aqueous solubility, and molecular structure are key determinants of its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Lipophilicity and Aqueous Solubility
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial parameter that affects a drug's ability to cross biological membranes. mdpi.comscispace.com A balanced lipophilicity is essential for oral absorption and distribution to target tissues. The computed XLogP3 value for this compound is 1.5, suggesting a moderate level of lipophilicity. nih.gov This value falls within a range that is often associated with good oral absorption and cell membrane permeability. muni.cz
The interplay between lipophilicity and aqueous solubility is summarized in the following table, highlighting the general impact of these properties on pharmacokinetics.
Table 2: Influence of Lipophilicity and Aqueous Solubility on Pharmacokinetic Parameters
| Physicochemical Property | Value for this compound (Computed) | General Impact on Pharmacokinetics |
| Lipophilicity (XLogP3) | 1.5 nih.gov | - Favorable for membrane permeation and absorption. - May influence distribution into tissues. |
| Aqueous Solubility | Data not available | - Essential for dissolution and subsequent absorption. - Poor solubility can lead to low bioavailability. |
Impact of Structural Modifications on Metabolic Fate
Structural modifications to a parent molecule can significantly alter its metabolic fate by changing its susceptibility to enzymatic reactions. While specific metabolic studies on derivatives of this compound are not detailed in the provided context, general principles of medicinal chemistry allow for predictions of how structural changes might influence its metabolism.
For instance, the introduction of a hydroxyl group to the isoquinoline (B145761) ring system would create a new site for Phase II conjugation reactions, such as glucuronidation or sulfation, potentially leading to more rapid excretion. Conversely, adding a bulky substituent near a metabolically active site could sterically hinder enzyme access and slow down the rate of metabolism. The methylation at the N-2 position of this compound itself influences its metabolic profile compared to its unsubstituted counterpart, isoquinolin-1(2H)-one.
The following table provides hypothetical examples of how structural modifications to the this compound scaffold could impact its metabolic pathways.
Table 3: Hypothetical Impact of Structural Modifications on the Metabolism of this compound
| Structural Modification | Potential Impact on Metabolic Pathway | Predicted Change in Metabolic Fate |
| Addition of a para-hydroxyl group to the benzene (B151609) ring | Increased susceptibility to glucuronidation and sulfation. | Enhanced clearance and shorter half-life. |
| Replacement of the N-methyl group with a larger alkyl group | Potential for altered affinity for metabolizing enzymes. | May shift metabolism to other sites on the molecule. |
| Introduction of a fluorine atom to the isoquinoline ring | Blocking of a potential site of oxidative metabolism. | Increased metabolic stability and longer half-life. |
This table presents hypothetical scenarios based on established principles of drug metabolism. Experimental validation is necessary to determine the actual metabolic fate of these derivatives.
Computational Approaches in the Study of 2 Methylisoquinolin 1 2h One
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. healthinformaticsjournal.comnih.gov This method is crucial for understanding the structural basis of a compound's biological activity. For isoquinoline (B145761) derivatives, docking studies have been instrumental in identifying potential therapeutic targets and elucidating key binding interactions.
In one study, a library of 274 isoquinoline derivatives was screened against the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. nih.goveurekaselect.comresearchgate.net The selected compounds demonstrated docking scores comparable to or better than known inhibitors like chloroquine. nih.govresearchgate.net Analysis of the docking poses revealed that these compounds interact with amino acid residues pivotal to the enzyme's catalytic activity. nih.goveurekaselect.com Similarly, docking studies of other quinoline-based compounds against targets like the Epidermal Growth Factor Receptor (EGFR) have shown significant binding affinities, with docking scores often exceeding -7.9 Kcal/mol. mdpi.com These interactions typically involve a combination of hydrogen bonds and hydrophobic interactions with key residues in the active site. mdpi.comcambridgemedchemconsulting.com For instance, certain quinazolinone derivatives have shown hydrogen bonding with residues such as Ser195 and Lys202 in the trypsin enzyme. nih.gov
The strength and nature of these ligand-protein interactions are quantified by scoring functions, which estimate the binding free energy. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. nih.gov These computational predictions provide a rationale for the observed biological activity and guide the design of new analogues with improved binding affinity.
Table 1: Example of Molecular Docking Data for Quinoline (B57606)/Isoquinoline Derivatives
| Compound Class | Protein Target | Key Interacting Residues | Binding Affinity (kcal/mol) |
|---|---|---|---|
| Isoquinoline Derivatives | SARS-CoV-2 Mpro | Catalytic Dyad (His41, Cys145) | Not specified, but comparable to chloroquine |
| Quinoline-Carboxamides | EGFR | Asp855, Thr854, Met793 | > -7.944 |
| Quinazolinones | Trypsin | Ser195, Lys202 | -10.1979 |
Note: This table is a composite representation based on findings from multiple studies on related heterocyclic compounds. nih.govmdpi.comnih.govsemanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.meyoutube.com By identifying the key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules. nih.gov
For derivatives of quinoline and isoquinoline, QSAR studies have been successfully employed to guide the optimization of their biological activities, such as anticancer and antimicrobial effects. nih.govnih.gov The process involves calculating a wide range of molecular descriptors for a set of compounds with known activities. These descriptors can be categorized as electronic (e.g., dipole moment), steric (e.g., molecular volume), or lipophilic (e.g., LogP). zenodo.orgresearchgate.net
Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a model that links these descriptors to the observed activity. nih.govresearchgate.net For example, a QSAR study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors found that a model using a single descriptor could predict the activity with a high coefficient of determination (R² of 95%). nih.gov In another study on indenoisoquinoline inhibitors, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) were developed. nih.gov These models provided insights into how steric and electrostatic fields around the molecules impact their inhibitory activity, achieving a cross-validated q² value of 0.602 and a predictive r² of 0.826. nih.gov The reliability of a QSAR model is crucial and is assessed through rigorous internal and external validation techniques. fiveable.me
Table 2: Common Descriptors Used in QSAR Models for Quinoline Derivatives
| Descriptor Type | Examples | Influence on Activity |
|---|---|---|
| Electronic | Dipole Moment, Atomic Charges, HOMO/LUMO Energies | Increases in dipole moment and specific charge distributions can enhance antioxidant activity. zenodo.org |
| Steric/Topological | Molecular Volume, Surface Area, Branching | Smaller molecular volume and surface area have been correlated with higher antioxidant activity. zenodo.org |
| Lipophilicity | LogP (Partition Coefficient) | Lower lipophilicity was found to increase antioxidant potential in one study. zenodo.org |
| Thermodynamic | Hydration Energy, Bond Energy | Changes in hydration and bond energies can correlate with biological potency. zenodo.org |
Note: The influence of descriptors can vary significantly depending on the specific biological target and compound series.
Conformational Analysis and Molecular Dynamics Simulations
While molecular docking provides a static snapshot of a ligand in a protein's binding site, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of the system. nih.govyoutube.com Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt due to the rotation around its single bonds. scielo.brmdpi.com Understanding the preferred conformation of 2-Methylisoquinolin-1(2H)-one is essential, as only specific conformers may be able to fit into a target's binding pocket.
Molecular dynamics (MD) simulations apply the laws of motion to atoms and molecules to simulate their movement over time. nih.govyoutube.com In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex. nih.govresearchgate.net After a docking procedure, an MD simulation can reveal whether the ligand remains stably bound in its predicted pose or if it dissociates. nih.gov
Studies on isoquinoline derivatives have utilized MD simulations to verify the stability of the ligand-protein complexes predicted by docking. nih.goveurekaselect.comresearchgate.net These simulations, often run for nanoseconds or longer, track properties like the root-mean-square deviation (RMSD) of the ligand and protein atoms. A stable RMSD value over the course of the simulation suggests that the complex is stable. nih.gov These simulations provide deeper insights into the dynamic nature of molecular interactions and help validate the initial docking results, making them a critical step in computational drug discovery. nih.govarxiv.org
Prediction of Biological Activity and ADMET Properties
For isoquinoline derivatives, in silico ADMET prediction is a standard component of the evaluation process. nih.goveurekaselect.com Various software and web-based tools, such as AdmetSAR and ADMET Predictor®, can calculate a wide range of properties based on a molecule's structure. healthinformaticsjournal.comsimulations-plus.com These predictions help determine if a compound has drug-like characteristics.
Key predicted properties include:
Absorption: Parameters like gastrointestinal (GI) absorption and permeability through Caco-2 cells are predicted to assess the potential for oral bioavailability. healthinformaticsjournal.com
Distribution: Blood-brain barrier (BBB) permeability is calculated to determine if a compound is likely to enter the central nervous system. healthinformaticsjournal.com
Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes helps to foresee potential drug-drug interactions.
Toxicity: Potential for mutagenicity (Ames test), carcinogenicity, and acute oral toxicity are commonly evaluated. healthinformaticsjournal.com
Many of these predictions are guided by established rules, such as Lipinski's Rule of Five, which outlines the physicochemical properties associated with good oral absorption. simulations-plus.com Studies on various quinoline and isoquinoline derivatives have shown that these compounds often exhibit favorable ADMET profiles, predicting good GI absorption and low toxicity, making them promising candidates for further development. nih.govmdpi.com
Table 3: Example of Predicted ADMET Properties for Isoquinoline Derivatives
| Property | Prediction | Implication |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Good potential for oral administration. healthinformaticsjournal.com |
| Blood-Brain Barrier (BBB) Permeability | Low / Non-permeable | Less likely to cause central nervous system side effects. |
| P-glycoprotein (P-gp) Substrate | Non-substrate | Less susceptible to efflux pumps, which can reduce drug efficacy. healthinformaticsjournal.com |
| Ames Mutagenicity | Non-mutagenic | Low potential to cause genetic mutations. healthinformaticsjournal.com |
| Carcinogenicity | Non-carcinogenic | Low potential to cause cancer. healthinformaticsjournal.com |
Note: This table represents typical predictions for drug-like isoquinoline derivatives based on computational models. healthinformaticsjournal.comnih.gov
Analytical Methodologies and Characterization in Research
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental tools for the separation and purification of 2-Methylisoquinolin-1(2H)-one from starting materials, byproducts, and other impurities generated during its synthesis. The choice of technique often depends on the scale of the separation and the desired level of purity.
Flash chromatography is a rapid form of preparative column chromatography that utilizes moderate pressure to accelerate the flow of the mobile phase through the stationary phase, typically silica gel. This technique is frequently employed for the purification of multi-gram quantities of crude reaction products. In the synthesis of isoquinolinone derivatives, flash chromatography serves as an efficient method for isolating the target compound. The process involves dissolving the crude product in a minimal amount of solvent and loading it onto a column packed with a solid adsorbent. A solvent system, often a mixture of non-polar and polar solvents like ethyl acetate and petroleum ether, is then passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase, allowing for the collection of purified this compound fractions.
Conventional column chromatography is a widely used technique for the purification of chemical compounds. rsc.org In the context of this compound and its analogs, silica gel (typically 200–300 mesh) is a common stationary phase. rsc.org The crude material is applied to the top of the column, and an appropriate eluent (mobile phase) is passed through the column. The separation is based on the principle of differential adsorption; compounds with higher polarity interact more strongly with the polar silica gel and thus move down the column more slowly than less polar compounds. By systematically collecting the eluted solvent in fractions, the desired compound can be isolated in a purified form. The progress of the separation is often monitored by Thin Layer Chromatography.
Thin Layer Chromatography (TLC) is an indispensable analytical technique for monitoring the progress of chemical reactions and assessing the purity of a sample. rsc.orgnih.gov It is a simple, rapid, and cost-effective method. nih.govamazonaws.com For this compound, TLC is typically performed on plates coated with a thin layer of silica gel (e.g., silica GF254). rsc.org A small spot of the reaction mixture is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity. youtube.com After development, the separated spots can be visualized, often using UV light (at 254 nm and 365 nm), to determine the presence of the product and the absence of starting materials. rsc.org
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are crucial for confirming the identity and structure of this compound. These techniques provide detailed information about the compound's molecular framework, functional groups, and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to characterize this compound and its derivatives. rsc.org Spectra are typically recorded in a deuterated solvent, such as deuterated chloroform (CDCl₃). rsc.org
¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the methyl protons and the aromatic protons on the isoquinoline (B145761) ring system.
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key signals would include the carbonyl carbon, the carbons of the aromatic rings, and the methyl carbon.
Table 1: Representative NMR Spectroscopic Data for Isoquinolinone Derivatives
| Nucleus | Chemical Shift (δ) in ppm | Description |
| ¹H NMR | 2.52 - 3.91 | Signal for methyl (CH₃) protons |
| ¹H NMR | 6.56 - 8.60 | Signals for aromatic and vinyl protons |
| ¹³C NMR | 16.86 - 55.71 | Signals for aliphatic carbons (e.g., methyl) |
| ¹³C NMR | 107.13 - 158.33 | Signals for aromatic and vinyl carbons |
| ¹³C NMR | 162.17 - 164.56 | Signal for carbonyl (C=O) carbon |
Note: The chemical shifts are ranges compiled from various isoquinolinone and quinolinone derivatives and may not represent the exact values for this compound. Data compiled from multiple sources. rsc.orgrsc.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. A prominent feature in the spectrum is the strong absorption band due to the carbonyl (C=O) group stretching vibration, which is typically observed in the region of 1650-1750 cm⁻¹. Other significant bands would include those for C-H stretching of the methyl group and the aromatic ring, as well as C=C stretching vibrations from the aromatic system.
Table 2: Characteristic Infrared (IR) Absorption Bands for Isoquinolinone Structures
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Carbonyl C=O | Stretch | 1650 - 1750 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Note: These are general ranges for the specified functional groups and are consistent with the expected spectrum for this compound.
Mass Spectrometry (HRMS, ESI-MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₀H₉NO, the expected monoisotopic mass is 159.0684 g/mol .
While specific High-Resolution Mass Spectrometry (HRMS) or Electrospray Ionization Mass Spectrometry (ESI-MS) studies detailing the fragmentation pattern of this compound are not widely available in the reviewed literature, standard mass spectrometric data is accessible. In Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the compound exhibits a prominent molecular ion peak. researchgate.net
Table 1: GC-MS Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | PubChem |
| Molecular Weight | 159.18 g/mol | PubChem |
| m/z Top Peak | 159 | PubChem |
| m/z 2nd Highest | 116 | PubChem |
| m/z 3rd Highest | 89 | PubChem |
This interactive table summarizes the key mass spectrometry data available for the compound.
The top peak at m/z 159 corresponds to the molecular ion [M]⁺, confirming the compound's molecular weight. The other significant peaks at m/z 116 and 89 represent key fragments formed during ionization, providing insights into the molecule's structural stability and fragmentation pathways. ESI-MS and HRMS would offer more precise mass measurements, allowing for unambiguous confirmation of the elemental composition and detailed structural elucidation through tandem mass spectrometry (MS/MS) experiments.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic systems like this compound, these spectra are characteristic of π→π* and n→π* transitions.
Specific experimental data detailing the absorption maxima (λmax) of this compound in various solvents is not readily found in the surveyed scientific literature. However, the UV-Vis spectra of compounds containing a carbonyl group (C=O) typically show an absorbance maximum for the n→π* transition in the range of 270-300 nm. This absorption is generally weak compared to π→π* transitions. The conjugated aromatic system of the isoquinolinone core would be expected to exhibit strong π→π* absorptions at shorter wavelengths.
Electrochemical Methods
Cyclic voltammetry is a powerful electrochemical technique used to investigate the reduction and oxidation processes of a substance. It provides information on the redox potentials and the stability of the electrochemically generated species.
There is a notable lack of published research applying cyclic voltammetry to specifically study the redox properties of this compound. While electrochemical methods have been employed for the synthesis of isoquinolinone derivatives, the intrinsic redox behavior of the 2-methylated parent compound has not been a focus of the available studies. Such an investigation would reveal the potentials at which the molecule undergoes electron transfer, offering insights into its electronic structure and potential for involvement in redox-based chemical or biological processes.
Crystallographic Studies for Solid-State Characterization
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. These studies are essential for confirming molecular structure, and for investigating solid-state phenomena such as polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability.
Currently, there are no publicly accessible crystallographic studies for this compound in the Cambridge Structural Database (CSD) or other reviewed sources. Consequently, information regarding its crystal system, space group, unit cell dimensions, and potential for polymorphism is not available. Such studies would be invaluable for solid-state characterization and for understanding intermolecular interactions that govern the packing of molecules in the crystal lattice.
Future Directions and Research Gaps
Exploration of Novel Synthetic Routes
The development of efficient, scalable, and environmentally sustainable synthetic methods is paramount for advancing the study of 2-Methylisoquinolin-1(2H)-one and its derivatives. Current synthetic strategies for related isoquinolinone cores often face challenges such as long reaction sequences, low yields, and the use of hazardous reagents. For instance, some established routes for substituted isoquinolinones involve high-temperature Curtius rearrangements, which utilize highly energetic acyl azide (B81097) intermediates that are difficult to handle on a large scale. google.comgoogle.com Another approach involves the formation and rearrangement of N-oxides, which can also be energetically unstable compounds. google.comgoogle.com
Future research should prioritize the development of novel synthetic pathways that circumvent these issues. Key areas for exploration include:
Catalytic Methods: Investigating transition-metal-catalyzed reactions, such as C-H activation and cross-coupling reactions, could provide more direct and atom-economical routes to the isoquinolinone scaffold.
One-Pot Reactions: Designing multi-component, one-pot reactions would improve efficiency by reducing the number of intermediate purification steps, saving time and resources. researchgate.net
Photocatalysis and Electrochemistry: The use of visible-light photocatalysis or electrochemical methods could offer milder reaction conditions, reducing energy consumption and potentially improving functional group tolerance. researchgate.net
Flow Chemistry: Implementing continuous flow chemistry processes could enhance safety, particularly when dealing with potentially energetic intermediates, and allow for easier scalability.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Transition-Metal Catalysis | High efficiency, atom economy, direct functionalization | Development of novel catalysts, C-H activation strategies |
| One-Pot/Multicomponent Reactions | Reduced steps, operational simplicity, high throughput | Design of novel reaction cascades, exploration of diverse starting materials researchgate.net |
| Photoredox/Electro-synthesis | Mild conditions, high selectivity, green chemistry | Identification of suitable photocatalysts, optimization of electrochemical cells |
| Continuous Flow Chemistry | Enhanced safety, scalability, precise process control | Reactor design, optimization of reaction parameters for isoquinolinone synthesis |
Discovery of New Biological Targets and Mechanisms of Action
A significant gap in the current understanding of this compound is the lack of comprehensive knowledge regarding its biological targets and mechanism of action. While related heterocyclic scaffolds like quinazolinones and other isoquinolinone derivatives have been identified as inhibitors of various enzymes, the specific interactions of this compound remain to be elucidated. For example, different quinolone and quinazolinone analogues have shown activity against targets such as the lipid kinase PI3K-delta, microsomal prostaglandin (B15479496) E(2) synthase-1 (mPGES-1), and the class III phosphoinositide 3-kinase (Vps34). nih.govnih.govnovartis.com
Future research must focus on systematic target identification and validation. Promising approaches include:
Phenotypic Screening: Utilizing high-content screening in various disease-relevant cell models (e.g., cancer, inflammation) to identify cellular phenotypes modulated by the compound.
Affinity-Based Proteomics: Employing chemical proteomics techniques, such as affinity chromatography with immobilized this compound, to pull down and identify direct protein binding partners from cell lysates.
Computational Target Prediction: Using in silico methods, including molecular docking and pharmacophore modeling, to screen the compound against libraries of known protein structures to predict potential biological targets. nih.gov
Identifying the molecular targets is the first step toward understanding the compound's mechanism of action and its potential therapeutic applications. technologynetworks.comdovemed.com
Development of Highly Selective and Potent Analogues
Once a validated biological target is identified, the next crucial step is the rational design and synthesis of analogues of this compound to optimize its potency and selectivity. The core isoquinolinone structure provides a versatile scaffold for chemical modification. Structure-activity relationship (SAR) studies will be essential to understand how different substituents on the aromatic ring and other positions affect biological activity.
The development of 2-arylbenzo[h]quinolone analogues as selective inhibitors of the cytochrome P450 enzyme CYP1B1 serves as an excellent model for this type of optimization. nih.gov In that work, systematic modifications led to compounds with nanomolar inhibitory activity and significantly increased selectivity over related enzymes. nih.gov A similar strategic approach should be applied to this compound.
Key areas for analogue development include:
Systematic Substituent Modification: Introducing a variety of functional groups at different positions of the isoquinolinone core to probe interactions with the target protein.
Scaffold Hopping: Replacing the isoquinolinone core with other bioisosteric heterocyclic systems to explore new chemical space and potentially improve properties.
Structure-Based Design: Once the structure of the target protein is known (e.g., through X-ray crystallography), computational modeling can guide the design of analogues that form optimal interactions with the binding site. sophion.com
| Position of Modification | Potential Chemical Groups to Explore | Desired Outcome |
| Aromatic Ring (Positions 4-8) | Halogens, alkyls, alkoxys, nitro, amino groups | Enhance binding affinity, modulate selectivity, alter pharmacokinetic properties |
| N-Methyl Group (Position 2) | Larger alkyl chains, aryl groups, cyclic systems | Probe steric tolerance in the binding pocket, improve potency |
| Lactam Ring (Positions 3-4) | Introduction of substituents, ring modifications | Alter conformation and binding geometry, explore new interactions |
Advanced Preclinical and Translational Studies
The progression of any promising compound from a laboratory hit to a potential therapeutic agent requires rigorous preclinical evaluation. This phase aims to bridge the gap between basic scientific discovery and clinical application, often referred to as the "valley of death" in drug development. nih.gov For this compound and its optimized analogues, a well-defined preclinical and translational strategy is essential.
Future research in this area should include:
Development of Relevant In Vivo Models: Selecting and validating animal models that accurately mimic the human disease state for the identified biological target is critical. nih.gov For instance, if the compound shows anti-cancer activity, studies in patient-derived xenograft (PDX) mouse models would be highly valuable. researchgate.net
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Thoroughly characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds. Establishing a clear relationship between drug concentration and the biological effect (pharmacodynamics) is necessary to inform potential dosing regimens. researchgate.net
Biomarker Identification: Discovering and validating biomarkers that can track the compound's activity and predict treatment response in preclinical models and, eventually, in humans. This is a crucial component of translational research. nih.gov
Successfully navigating this stage requires a multidisciplinary approach to ensure that the data generated is robust and translatable to a clinical setting. nih.gov
Integration of Artificial Intelligence and Machine Learning in Research
The integration of AI/ML can impact every stage of the research pipeline:
De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large chemical databases to design novel isoquinolinone analogues with desired properties (e.g., high predicted activity, low toxicity). nih.gov
Target Prediction and Validation: ML algorithms can analyze data from genomics, proteomics, and the scientific literature to predict and prioritize potential biological targets for the compound. labsyspharm.org
Virtual Screening: AI-powered platforms can rapidly screen millions of virtual compounds against a biological target to identify new hits based on the this compound scaffold. nih.gov
Property Prediction: ML models can accurately predict the ADME and toxicity profiles of new analogues, allowing researchers to prioritize the synthesis of compounds with the highest likelihood of success. nih.gov
| AI/ML Application | Specific Technique | Goal for this compound Research |
| Analogue Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Create novel, synthesizable analogues with optimized target affinity and selectivity. nih.gov |
| Target Identification | Deep Learning, Network Biology | Predict protein targets by analyzing compound structure and biological data. labsyspharm.org |
| Hit Identification | Virtual Screening, Molecular Docking Simulations | Identify new active compounds from large virtual libraries using the isoquinolinone scaffold. nih.gov |
| ADME/Tox Prediction | Quantitative Structure-Activity Relationship (QSAR), Support Vector Machines (SVM) | Forecast pharmacokinetic and toxicity profiles to reduce late-stage failures. nih.gov |
By embracing these future directions, the scientific community can systematically address the current research gaps and unlock the full potential of the this compound scaffold in chemical biology and drug discovery.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-methylisoquinolin-1(2H)-one derivatives, and how are their purities validated?
- Methodological Answer : Derivatives of this compound are typically synthesized via substitution reactions at the 6- and 7-positions using benzyloxy or methoxy groups. For example, compounds like 7c–7g and 14a–14d are purified via flash column chromatography, yielding solids with ≥95% purity. Purity is validated using ESI-MS and HR-TOF-MS for molecular weight confirmation, while structural integrity is confirmed via -NMR and -NMR spectroscopy to assign chemical shifts and substituent positions .
Q. How do researchers characterize the structural and electronic properties of this compound derivatives?
- Methodological Answer : Key techniques include:
- Mass spectrometry : ESI-MS and HR-TOF-MS to verify molecular ions (e.g., [M+1] peaks at 296.1285 for 14a ).
- NMR spectroscopy : -NMR identifies proton environments (e.g., aromatic protons at δ 7.26–8.31 ppm), while -NMR assigns carbonyl carbons (δ ~157.7 ppm) and methoxy groups (δ ~55–64 ppm) .
- IR spectroscopy : Stretching vibrations for carbonyl (1656–1698 cm) and aromatic C–H bonds (3072–3292 cm) .
Q. What analytical challenges arise in distinguishing regioisomers of substituted this compound derivatives?
- Methodological Answer : Regioisomers (e.g., substituents at positions 6 vs. 7) are differentiated via NOESY or COSY NMR to confirm spatial proximity of protons. For instance, in 7c (6-substituted), coupling between benzyloxy protons and adjacent aromatic protons resolves positional ambiguity .
Advanced Research Questions
Q. How does solvent polarity influence the chemoselectivity of hypervalent iodine(III)-mediated isoquinolinone synthesis?
- Methodological Answer : Solvent polarity (e.g., ethyl acetate/PE ratios) modulates reaction pathways. Polar solvents favor cyclization via electrophilic activation, yielding 2-methoxy-4,7-dimethyl derivatives (e.g., 2g , 95% yield in EA/PE = 1/4). Nonpolar solvents may stabilize intermediates, altering substituent positions .
Q. What crystallographic techniques resolve hydrogen-bonding networks in this compound derivatives, and how do these interactions affect bioactivity?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., CHNO ) reveals intermolecular hydrogen bonds (e.g., O–H···O) and C–H···π interactions. For example, the title compound in crystallizes in a monoclinic system (space group C2/c) with hydrogen bonds stabilizing the lattice. These interactions may enhance binding to biological targets like MT2 receptors .
Q. How do researchers address contradictions in bioactivity data for this compound derivatives across studies?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell lines, concentrations). Rigorous statistical validation (e.g., ANOVA with Fisher’s LSD test, 95% confidence) is applied to compare antimicrobial or antitumor activity. For example, uses Lipid Search MS/MS databases and fragment ion matching to standardize lipidomic profiling .
Q. What strategies optimize cobalt-catalyzed coupling reactions for synthesizing 3,4-diaryl-2-methylisoquinolin-1(2H)-ones?
- Methodological Answer : Ligand-controlled pathways (e.g., phosphine ligands) direct coupling selectivity. For 3k , Co catalysis with 4-methoxyphenylacetylene yields 55% of the product via a dual pathway mechanism. Reaction optimization includes temperature control (e.g., 80°C) and solvent selection (toluene) to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
